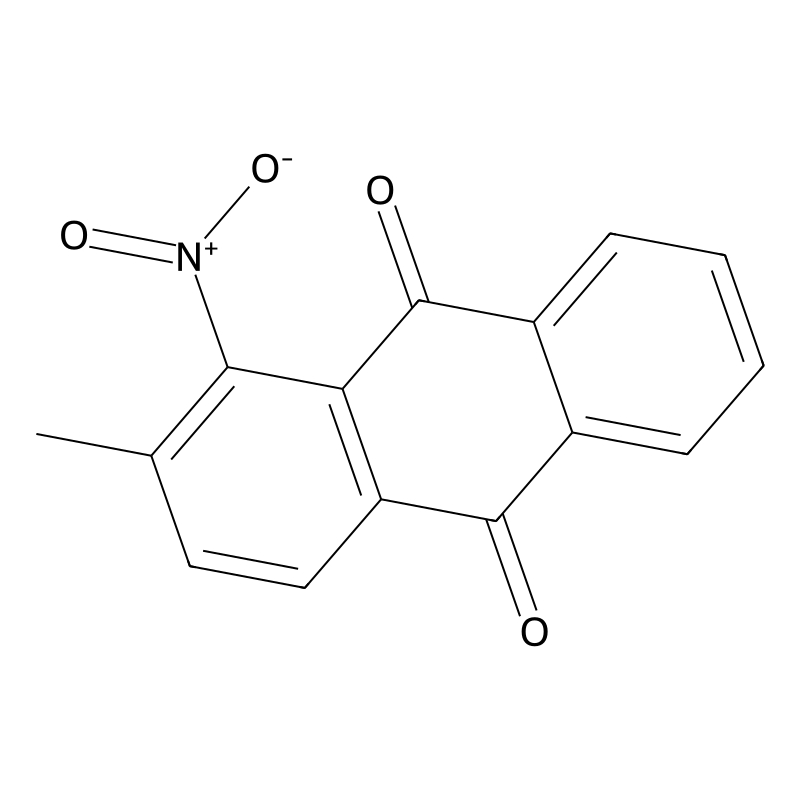

2-Methyl-1-nitroanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER & HOT ETHANOL; SLIGHTLY SOL IN HOT DIETHYL ETHER, HOT BENZENE, HOT ACETIC ACID & CHLOROFORM; SOL IN NITROBENZENE

Synonyms

Canonical SMILES

Carcinogenicity studies:

- The International Agency for Research on Cancer (IARC) classified 2-M-1-NA as "possibly carcinogenic to humans" based on evidence from animal studies. [IARC Monogr Eval Carcinog Risk Chem Hum. 1982 Apr;27:205-10. PMID: 6955264]

- Studies in mice have shown that 2-M-1-NA exposure can increase the risk of developing hemangiosarcomas, a type of cancer that affects blood vessels. [Int. J. Cancer 19:117-121 (1977)]

Other research:

- 2-M-1-NA has also been studied for its potential mutagenic properties, meaning it could cause changes in DNA that could lead to mutations. [Chemical Effects in Biological Systems. Research Triangle Park, NC (USA): National Toxicology Program (NTP). Accessed 2024-02-16. DOI: ]

- However, the results of these studies have been inconclusive.

2-Methyl-1-nitroanthraquinone is an organic compound with the molecular formula and a CAS number of 129-15-7. It is part of the anthraquinone family, characterized by a structure that includes two carbonyl groups and a nitro group attached to an anthracene backbone. This compound typically appears as pale yellow needles or a light yellow solid and is insoluble in water but soluble in organic solvents like benzene and acetonitrile . The presence of the nitro group contributes to its reactivity, making it susceptible to reduction and oxidation reactions.

The biological activity of 2-methyl-1-nitroanthraquinone has been explored in various studies. It has been noted for its potential toxicity and carcinogenicity, particularly in experimental animal models. The compound's structure allows it to interact with biological systems, potentially leading to mutagenic effects. Its derivatives are often investigated for their pharmacological properties, including antibacterial and anticancer activities .

Several methods exist for synthesizing 2-methyl-1-nitroanthraquinone:

- Nitration of Anthraquinone: This method involves the nitration of anthraquinone using nitric acid and sulfuric acid under controlled conditions.

- Methylation Reactions: Methylation can be performed on 1-nitroanthraquinone using methylating agents such as dimethyl sulfate or methyl iodide.

- Photochemical Methods: Recent studies have explored photochemical routes that utilize light to drive reactions involving anthraquinones, leading to the formation of various derivatives including 2-methyl-1-nitroanthraquinone .

2-Methyl-1-nitroanthraquinone finds applications primarily in dye manufacturing due to its ability to form colored compounds upon further chemical modification. It is also utilized in research settings for studying photochemical processes and as a precursor for synthesizing other anthraquinone derivatives with potential therapeutic properties .

Interaction studies involving 2-methyl-1-nitroanthraquinone often focus on its reactivity with various nucleophiles and radicals. The compound's ability to form radical intermediates during photoreduction has been extensively studied, highlighting its potential pathways for transformation in biological systems. These interactions can lead to significant changes in the compound's activity and toxicity profiles .

Several compounds share structural similarities with 2-methyl-1-nitroanthraquinone. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Nitroanthraquinone | Contains one nitro group | Less steric hindrance than 2-methyl variant |

| 2-Nitroanthraquinone | Contains a nitro group at position two | Different reactivity profile |

| Anthraquinone | Parent compound without nitro or methyl groups | Serves as a base structure for modifications |

| 9,10-Anthracenedione | Similar carbonyl functionalities | Lacks nitro substituent |

The uniqueness of 2-methyl-1-nitroanthraquinone lies in its specific combination of a methyl group and a nitro group on the anthraquinone skeleton, influencing both its chemical reactivity and biological activity compared to other anthraquinones .

Nitration Techniques for Anthraquinone Derivatives

Nitration of 2-methylanthraquinone requires precise control to achieve α-selectivity while minimizing byproducts such as 2-nitro isomers or dinitro derivatives. Two primary methodologies dominate industrial and laboratory settings:

Nitric Acid–Phosphoric Acid Systems

A patented adiabatic nitration process employs 98% nitric acid (HNO₃) and 95% phosphoric acid (H₃PO₄) in a 1:1 ratio. Anthraquinone is introduced into HNO₃ at 0–21°C, followed by rapid quenching with H₃PO₄ to terminate the reaction. This method achieves 72% purity for 1-nitroanthraquinone, with residual anthraquinone (24%) and dinitro byproducts (3%). Phosphoric acid acts as a stabilizing agent, suppressing oxidative degradation and enhancing crystallinity during workup.

Self-Catalyzed Nitric Acid Nitration

Alternative protocols eliminate sulfuric or phosphoric acids, relying solely on concentrated HNO₃ (90–115%) at 15–25°C. Extended reaction times (36–100 hours) enable near-complete mononitration with >95% α-selectivity. The absence of mineral acids reduces corrosion risks and simplifies waste treatment, though temperatures exceeding 40°C promote dinitration.

Purification via Alkaline Sulfite Treatment

Crude nitration products containing 5–15% dinitro impurities are treated with aqueous sodium sulfite (Na₂SO₃) and NaOH (pH ≥9.5) at 80–95°C. This step hydrolyzes nitro groups in β-position isomers, yielding 1-nitro-2-methylanthraquinone with >99% purity after filtration.

Optimization of Reaction Parameters for Selective α-Position Nitration

Temperature and Acid Concentration

Low temperatures (0–25°C) favor α-nitration by slowing nitric acid decomposition and reducing electrophilic nitronium (NO₂⁺) activity. At 25°C, a 96% HNO₃ concentration achieves 72% 1-nitro selectivity, whereas 90% HNO₃ requires 72 hours for comparable yields. Excess HNO₃ (>2.5 eq.) suppresses dinitration but increases post-reaction neutralization costs.

Residence Time in Continuous Flow Reactors

Microreactors enable precise control over exothermic nitration, reducing side reactions. A residence time of 5–10 minutes at 20°C in a tubular reactor improves space-time yield by 300% compared to batch processes.

Table 1: Comparative Nitration Conditions and Outcomes

| Method | HNO₃ Concentration | Temperature (°C) | Time (h) | α-Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| HNO₃–H₃PO₄ (Batch) | 98% | 0–21 | 0.3 | 72 | 88 |

| HNO₃ Only (Batch) | 96% | 25 | 72 | 95 | 74 |

| Continuous Flow | 90% | 20 | 0.17 | 89 | 82 |

Industrial-Scale Production Challenges and Yield Maximization Strategies

Byproduct Management

Dinitroanthraquinones (1,5- and 1,8-isomers) constitute 5–10% of crude product, necessitating multistep purification. Crystallization from hot acetic acid or toluene recovers 85–90% pure 1-nitro isomer, though solvent recycling adds operational complexity.

Acid Recovery and Waste Minimization

Phosphoric acid regeneration via vacuum distillation achieves 95% recovery, reducing raw material costs by 30%. Neutralization of spent HNO₃ produces nitrate salts, which are repurposed as fertilizers or oxidizers in downstream processes.

Reactor Design for Exothermic Control

Semicontinuous stirred-tank reactors (SCSTRs) with external cooling jackets maintain temperatures below 30°C during HNO₃ addition. Pilot-scale trials demonstrate 12% higher yield compared to batch reactors due to improved heat dissipation.

Table 2: Industrial Process Economics

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Capital Cost ($/ton) | 1,200,000 | 2,500,000 |

| Operating Cost ($/ton) | 850 | 620 |

| Annual Capacity (tons) | 500 | 1,200 |

| Purity (%) | 95 | 98 |

Physical Description

Color/Form

XLogP3

Melting Point

270.5 °C

270-271 °C

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard